molecular formula C12H15N3O4S B4981385 N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide

N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B4981385
M. Wt: 297.33 g/mol
InChI Key: TVZQBWHUOHEXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a thioamide derivative of 3-nitrobenzamide and is known for its ability to inhibit certain enzymes in biological systems.

Mechanism of Action

The mechanism of action of MNBA involves the formation of a covalent bond between the thioamide group of MNBA and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme's activity, which can have a variety of effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNBA depend on the specific enzyme being targeted. For example, inhibition of acetylcholinesterase and butyrylcholinesterase can result in an increase in acetylcholine levels in the brain, which can have both beneficial and harmful effects. Inhibition of carbonic anhydrase can result in changes in pH regulation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNBA is its ability to selectively target specific enzymes, which can be useful in studying their role in biological systems. However, MNBA also has limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving MNBA. One area of interest is the development of MNBA-based inhibitors for specific enzymes involved in disease processes, such as Alzheimer's disease. Another area of interest is the development of MNBA-based sensors for detecting the activity of specific enzymes in biological systems. Additionally, further research is needed to fully understand the potential benefits and limitations of MNBA as a research tool.
In conclusion, MNBA is a chemical compound with potential applications in biological research. Its ability to selectively target specific enzymes makes it a useful tool for studying their role in biological systems. However, further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of MNBA involves the reaction of 3-nitrobenzoyl chloride with N-(3-methoxypropyl)thiourea in the presence of a base such as triethylamine. This reaction results in the formation of MNBA as a yellow crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in biological research. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. MNBA has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.

properties

IUPAC Name

N-(3-methoxypropylcarbamothioyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-19-7-3-6-13-12(20)14-11(16)9-4-2-5-10(8-9)15(17)18/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZQBWHUOHEXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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